molecular formula C21H20N6OS B2392277 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 863452-75-9

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2392277
CAS No.: 863452-75-9
M. Wt: 404.49
InChI Key: ZHYMAIUATLESBX-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They have been the subject of much research due to their wide range of biological activities. For example, some triazolopyrimidines have been found to have anti-proliferative effects .


Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of an amide, amine, carbonyl, azide, and alkyne in a one-pot, three-step cascade process . This process is atom-economical, meaning it minimizes the production of waste.


Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions. For example, they can react with sodium hydroxide in dimethyl sulfoxide (DMSO) to undergo aryl migration, followed by oxidative decarboxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary depending on the specific compound. For example, the melting point of 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, a related compound, is reported to be greater than 250°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research highlights the synthesis of various heterocyclic compounds incorporating similar core structures for potential applications in medicinal chemistry and materials science. For instance, Hassneen and Abdallah (2003) elaborated on synthesizing pyridino[2,3-d]pyrimidin-4-one derivatives, underscoring the chemical versatility of pyrimidinone scaffolds for further functionalization and application in drug development (Hassneen & Abdallah, 2003).

Antitumor Activity

A study by Edrees and Farghaly (2017) on benzo[6",7"]cyclohepta[1",2":4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones revealed potent antitumor activities against liver and breast cancer cell lines. This suggests that compounds with the triazolopyrimidin scaffold may have potential as anticancer agents, opening avenues for the development of new therapeutic options (Edrees & Farghaly, 2017).

Insecticidal Assessment

Fadda et al. (2017) explored the synthesis and insecticidal efficacy of heterocycles against the cotton leafworm, demonstrating the agricultural applications of these compounds in pest management strategies. This research highlights the broad spectrum of utility beyond human medicine, including agriculture and pest control (Fadda et al., 2017).

Amplifiers of Phleomycin

Brown et al. (1978) investigated s-Triazolo[4,3-a]pyridines and s-Triazolo[4,3- or 1,5-a]pyrimidines as amplifiers of phleomycin against E. coli, illustrating the compound's potential in enhancing antibiotic efficacy and addressing bacterial resistance challenges (Brown et al., 1978).

Mechanism of Action

Safety and Hazards

The safety and hazards of triazolopyrimidines can vary depending on the specific compound. For example, 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is classified as an irritant .

Future Directions

Future research on triazolopyrimidines may focus on developing new compounds with improved biological activity and safety profiles. The use of computational methods, such as quantitative structure–activity relationship (QSAR) studies, may also aid in the prediction of the biological activity of new compounds .

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-14-8-9-17(15(2)10-14)24-18(28)12-29-21-19-20(22-13-23-21)27(26-25-19)11-16-6-4-3-5-7-16/h3-10,13H,11-12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYMAIUATLESBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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